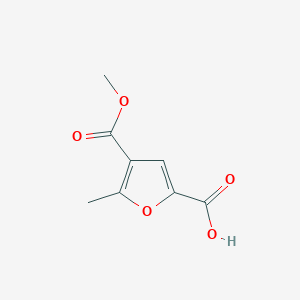

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H8O5 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

4-methoxycarbonyl-5-methylfuran-2-carboxylic acid |

InChI |

InChI=1S/C8H8O5/c1-4-5(8(11)12-2)3-6(13-4)7(9)10/h3H,1-2H3,(H,9,10) |

InChI Key |

HAVOWLIYILWFRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of 5-Methylfuran-2-carboxylates

A patent by WO2021045927A1 describes the oxidation of methyl 5-methylfuran-2-carboxylate (MMFC) to 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) using a cobalt-manganese-bromide catalyst system. While this targets a C5 methoxycarbonyl group, analogous logic applies to C4 substitution. Adapting this method, a hypothetical route could involve:

- Synthesis of 4-Formyl-5-methylfuran-2-carboxylic Acid : Introducing a formyl group at C4 via Vilsmeier-Haack formylation.

- Oxidative Esterification : Treating the formyl intermediate with methanol and an oxidizing agent (e.g., MnO$$_2$$) to convert the aldehyde to a methoxycarbonyl group.

Reaction Conditions :

Direct Oxidation of Multisubstituted Furans

The oxidation of 4-hydroxymethyl-5-methylfuran-2-carboxylic acid could yield the target compound. A two-step process might involve:

- Hydroxymethyl Introduction : Electrophilic substitution at C4 using paraformaldehyde under acidic conditions.

- Oxidation and Esterification : Treatment with NaCN and MnO$$_2$$ in methanol to oxidize the hydroxymethyl group to a carboxylic acid, followed by in situ esterification.

Multi-Step Synthesis via Furan Ring Construction

Diels-Alder Approach

Building the furan ring from acyclic precursors allows precise placement of substituents:

- Diene Synthesis : Prepare a diene with pre-installed methyl and methoxycarbonyl groups.

- Cycloaddition : React with a dienophile (e.g., acetylene dicarboxylate) to form the furan skeleton.

- Hydrolysis : Convert ester groups to carboxylic acids as needed.

Example Protocol :

Paal-Knorr Synthesis

The Paal-Knorr reaction constructs furans from 1,4-diketones, offering control over substitution patterns:

- 1,4-Diketone Preparation : Synthesize 3-methoxycarbonyl-4-methyl-1,4-diketone via Claisen condensation.

- Cyclization : Treat with ammonium acetate to form the furan ring.

- Oxidation : Convert any remaining alcohol or ketone groups to carboxylic acids.

Catalytic Carboxylation and Esterification

Palladium-Catalyzed Carbonylation

Introducing the methoxycarbonyl group via cross-coupling:

- Halogenation : Brominate 5-methylfuran-2-carboxylic acid at C4.

- Carbonylation : Use Pd(PPh$$3$$)$$4$$ catalyst, CO gas, and methanol to install the methoxycarbonyl group.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd |

| CO Pressure | 1 atm |

| Temperature | 80°C |

| Yield | 55–70% |

Oxidative Esterification of Aldehydes

A method adapted from the synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid could be modified for C4 substitution:

- Substrate : 4-Formyl-5-methylfuran-2-carboxylic acid.

- Reagents : MeOH, NaCN (catalyst), MnO$$_2$$ (oxidizer).

- Mechanism :

- NaCN facilitates aldehyde oxidation to carboxylic acid.

- Esterification with methanol occurs concurrently.

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes based on yield, scalability, and complexity:

Industrial-Scale Considerations

Patent US20190389822A1 highlights the importance of catalyst systems for large-scale production. A cobalt-manganese-bromide catalyst achieves turnover numbers >500, making it viable for continuous-flow reactors. Key parameters include:

- Solvent Choice : Acetic acid enhances catalyst stability.

- Temperature Control : Maintaining 80–100°C prevents side reactions.

- Byproduct Management : Efficient removal of water and CO$$_2$$ improves yield.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid, emphasizing substituent effects on molecular properties and applications.

Table 1: Structural and Functional Comparison of Furan Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Reactivity and Stability The methoxycarbonyl group (COOCH₃) at position 4 in the target compound is an electron-withdrawing group, which may deactivate the furan ring toward electrophilic substitution compared to electron-donating groups like methyl or phenyl .

Physicochemical Properties The phenyl group in 5-phenylfuran-2-carboxylic acid significantly enhances lipophilicity (logP ~2.5 estimated), making it more suitable for hydrophobic environments in drug delivery . Phenoxymethyl-substituted analogs (e.g., C₁₄H₁₄O₅) exhibit higher molecular weights (262.26 g/mol) and altered solubility profiles due to aromatic interactions .

Biological and Synthetic Applications Furan derivatives with carboxylic acid groups are commonly used to synthesize glycoconjugates via amino alcohol substitutions, as demonstrated in mucochloric acid derivatives .

Biological Activity

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various scientific fields.

- Molecular Formula : CHO

- Molecular Weight : 194.18 g/mol

- Structure : The compound features a furan ring with methoxycarbonyl and carboxylic acid functional groups, which are essential for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

The compound's mechanism of action may involve the inhibition of key enzymes in microbial metabolism, as indicated by docking studies that suggest interactions with bacterial cell wall synthesis pathways .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid exhibits low toxicity at therapeutic concentrations. In a study involving MRC-5 fibroblast cells, cell viability remained above 90% at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It interacts with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate. This interaction can lead to alterations in cellular signaling and metabolic processes.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been reported to modulate the activity of signaling proteins that regulate inflammatory responses.

- Inflammatory Response : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Candida albicans, with an MIC significantly lower than that of standard antifungal agents, suggesting its potential as a new antifungal therapeutic .

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines (HeLa, HepG2) revealed that the compound exhibited selective cytotoxicity, with IC values indicating its potential as an anticancer agent .

- Inflammation Modulation : Research indicated that treatment with this compound resulted in reduced levels of inflammatory markers in LPS-stimulated macrophages, suggesting its utility in managing inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid, and how can purity be ensured?

Answer:

The compound can be synthesized via esterification of 5-methylfuran-2-carboxylic acid using methyl chloroformate under basic conditions (e.g., K₂CO₃) to introduce the methoxycarbonyl group at the 4-position . Alternative routes include catalytic oxidation of 5-methylfuran derivatives followed by esterification . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or side products (e.g., diesters) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid?

Answer:

Optimization involves:

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency and reduce reaction time .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict temperature control (<40°C) to avoid hydrolysis .

- DOE (Design of Experiments) : Varying molar ratios (e.g., 1:1.2 acid:methylating agent) and monitoring via TLC or in-situ IR spectroscopy to track esterification progress .

Byproducts like 5-methylfuran-2-carboxylic acid (unreacted starting material) or dimethyl esters are minimized by quenching excess methylating agents with aqueous NaHCO₃ .

Basic: What analytical techniques are critical for characterizing 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows key signals: δ 2.3 (s, 3H, CH₃ at C5), δ 3.8 (s, 3H, OCH₃), δ 6.5 (d, 1H, furan H3) .

- Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M-H]⁻ at m/z 197.0 (calculated for C₈H₈O₅: 196.04) .

- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carboxylic acid C=O) verify functional groups .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Answer:

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers affecting coupling constants) .

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks; e.g., NOESY can confirm spatial proximity of methoxycarbonyl and methyl groups .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts, aiding assignment of complex splitting patterns .

Basic: What are the key reactivity patterns of 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid in organic synthesis?

Answer:

- Ester Hydrolysis : Reacts with NaOH/MeOH to yield 4-carboxy-5-methylfuran-2-carboxylic acid, useful for further derivatization .

- Decarboxylation : Heating above 150°C under inert atmosphere produces 5-methylfuran-2-carboxylate, a precursor for heterocyclic systems .

- Electrophilic Substitution : The furan ring undergoes nitration (HNO₃/AcOH) at C3, but steric hindrance from the methyl group at C5 limits reactivity .

Advanced: How can computational methods predict the bioactivity of 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid derivatives?

Answer:

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., COX-2 enzyme) using the compound’s 3D structure (optimized via PM6 semi-empirical methods) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with anti-inflammatory activity using Hammett σ constants .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify derivatives with high binding affinity .

Basic: What precautions are necessary when handling 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid in the lab?

Answer:

- PPE : Gloves (nitrile) and goggles to avoid skin/eye contact; carboxylic acid moiety may cause irritation .

- Storage : In airtight containers under nitrogen at 4°C to prevent hydrolysis of the ester group .

- Waste Disposal : Neutralize with NaHCO₃ before disposal as hazardous organic waste .

Advanced: How can researchers address discrepancies in bioactivity data across studies (e.g., variable IC₅₀ values)?

Answer:

- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for pH (carboxylic acid protonation affects solubility) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., decarboxylated derivatives) that may contribute to observed variability .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance of IC₅₀ differences .

Table 1: Comparative Reactivity of Furan Carboxylic Acid Derivatives

| Compound | Key Reaction | Yield (%) | Reference |

|---|---|---|---|

| 5-Methylfuran-2-carboxylic acid | Esterification with MeCl | 85 | |

| 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid | Decarboxylation at 150°C | 72 | |

| 5-Ethylfuran-2-carboxylic acid | Nitration at C3 | 68 |

Basic: What solvents are compatible with 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid for reaction setups?

Answer:

- Polar Solvents : DMSO, DMF (for high solubility in coupling reactions) .

- Aprotic Solvents : THF, dichloromethane (for Grignard or alkylation reactions) .

- Avoid protic solvents (e.g., MeOH, H₂O) in ester-containing reactions to prevent hydrolysis .

Advanced: What strategies enable selective functionalization of the furan ring without affecting the methoxycarbonyl group?

Answer:

- Protection/Deprotection : Temporarily convert the carboxylic acid to a methyl ester using TMS-diazomethane, perform electrophilic substitution (e.g., bromination), then hydrolyze back .

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate C3, followed by quenching with electrophiles (e.g., DMF for formylation) .

- Microwave-Assisted Synthesis : Short reaction times (5–10 min) minimize ester group degradation during heterocycle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.